Technical Guide: Lurasidone Metabolite 14326-D8 (CAS 2070009-33-3)
Technical Guide: Lurasidone Metabolite 14326-D8 (CAS 2070009-33-3)
Introduction: Contextualizing Lurasidone and its Metabolites
Lurasidone is a potent second-generation (atypical) antipsychotic agent prescribed for the treatment of schizophrenia and bipolar depression.[1][2] Its therapeutic efficacy is understood to be mediated through a combination of antagonist activity at dopamine D2 and serotonin 5-HT2A and 5-HT7 receptors, along with partial agonist activity at 5-HT1A receptors.[2][3] Like many pharmaceuticals, the journey of Lurasidone through the body is complex, involving extensive hepatic metabolism primarily orchestrated by the cytochrome P450 enzyme, CYP3A4.[1][4]
This metabolic process transforms Lurasidone into several derivatives, some of which retain biological activity. The primary biotransformation pathways include oxidative N-dealkylation, S-oxidation, and hydroxylation of the rigid norbornane ring structure.[1][2] The hydroxylation of this specific ring results in the formation of two key active metabolites: ID-14283 and ID-14326.[2] Specifically, Lurasidone metabolite 14326 is formed by hydroxylation at the endo position of the norbornane ring.[2]
Accurate quantification of Lurasidone and its active metabolites in biological matrices is paramount for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence trials. This necessitates the use of highly precise and accurate bioanalytical methods, for which stable isotope-labeled internal standards are indispensable. This guide provides a comprehensive technical overview of Lurasidone Metabolite 14326-D8 (CAS: 2070009-33-3), the deuterium-labeled analog of the active metabolite, and its critical application in quantitative bioanalysis.
Physicochemical and Structural Data
A clear understanding of the physicochemical properties of the parent drug, its metabolite, and the corresponding internal standard is fundamental for method development. The key properties are summarized below for direct comparison.
| Property | Lurasidone (Parent Drug) | Lurasidone Metabolite 14326 (Active Metabolite) | Lurasidone Metabolite 14326-D8 (Internal Standard) |
| Chemical Name | (3aR,4S,7R,7aS)-2-[((1R,2R)-2-{[4-(1,2-benzisothiazol-3-yl)piperazin-1-yl]methyl}cyclohexyl)methyl]-4,7-methano-1,3,3a,4,5,6,7,7a-octahydro-2H-isoindole-1,3-dione | rel-(3aR,4S,5S,7S,7aS)-2-[[(1R,2R)-2-[[4-(1,2-Benzisothiazol-3-yl)-1-piperazinyl]methyl]cyclohexyl]methyl]hexahydro-5-hydroxy-4,7-methano-1H-isoindole-1,3(2H)-dione | 5?/6?-Hydroxy Lurasidone-d8[5] |
| CAS Number | 367514-87-2[2] | 186204-33-1[6][7] | 2070009-33-3[5][8] |
| Molecular Formula | C₂₈H₃₆N₄O₂S | C₂₈H₃₆N₄O₃S | C₂₈H₂₈D₈N₄O₃S |
| Molecular Weight | 492.68 g/mol | 508.68 g/mol | 516.74 g/mol |
| Structural Note | N/A | Introduction of a hydroxyl (-OH) group at the endo position of the norbornane ring.[2] | Eight hydrogen atoms are replaced by deuterium (D) on the piperazine ring moiety for mass differentiation.[9] |
Metabolic Pathway of Lurasidone to Metabolite 14326
The biotransformation of Lurasidone is a critical determinant of its pharmacokinetic profile and overall therapeutic effect. The liver enzyme CYP3A4 is the primary catalyst for its metabolism. The formation of the active metabolite ID-14326 is a direct result of mono-hydroxylation. This specific metabolic step is crucial as the resulting metabolite retains pharmacological activity, contributing to the drug's overall clinical profile.
Caption: CYP3A4-mediated metabolism of Lurasidone.
Application in Quantitative Bioanalysis: The Gold Standard
The fundamental challenge in quantitative bioanalysis, particularly with liquid chromatography-mass spectrometry (LC-MS), is accounting for variability. Factors such as inconsistent sample extraction recovery, ion suppression or enhancement from the biological matrix (matrix effects), and fluctuations in instrument performance can all compromise data accuracy.
The Causality of Using a Stable Isotope-Labeled Internal Standard: The use of a stable isotope-labeled (SIL) compound, such as Lurasidone Metabolite 14326-D8, as an internal standard (IS) is the most robust solution to this challenge. Here’s why:
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Physicochemical Mimicry: The SIL-IS is chemically identical to the analyte of interest (the unlabeled metabolite), differing only in isotopic composition. This means it behaves virtually identically during all stages of sample preparation (e.g., protein precipitation, liquid-liquid extraction) and chromatography. Any loss of analyte during these steps will be mirrored by a proportional loss of the IS.
-
Co-elution: The analyte and its SIL-IS will have the same retention time, meaning they elute from the LC column simultaneously.
-
Correction for Matrix Effects: As they co-elute, both compounds experience the exact same degree of ion suppression or enhancement in the mass spectrometer's ion source.
-
Reliable Quantification: The mass spectrometer differentiates the analyte from the IS by their mass-to-charge ratio (m/z) difference (8 Daltons in this case). Quantification is based on the ratio of the analyte's response to the IS's response. Because any variability affects both compounds equally, the ratio remains constant and directly proportional to the analyte's concentration, leading to a highly accurate and precise measurement.
Self-Validating Experimental Protocol: Quantification of Lurasidone Metabolite 14326 in Human Plasma via LC-MS/MS
This protocol describes a validated system for the precise quantification of Lurasidone Metabolite 14326 in human plasma, a process critical for clinical trials and pharmacokinetic analysis.
1. Materials and Reagents:
-
Reference Standards: Lurasidone Metabolite 14326 (analyte), Lurasidone Metabolite 14326-D8 (Internal Standard).
-
Solvents: HPLC-grade acetonitrile and methanol; Formic acid (≥98%).
-
Water: Ultra-pure (18.2 MΩ·cm).
-
Biological Matrix: Blank, drug-free human plasma (K₂EDTA as anticoagulant).
2. Preparation of Stock and Working Solutions:
-
Stock Solutions (1 mg/mL): Accurately weigh and dissolve reference standards of the analyte and IS in methanol to create individual stock solutions.
-
Working Solutions: Serially dilute the stock solutions with a 50:50 (v/v) mixture of acetonitrile and water to prepare working solutions for calibration standards and quality controls. The IS working solution should be prepared at a single, fixed concentration (e.g., 50 ng/mL).
3. Preparation of Calibration Standards and Quality Controls (QC):
-
Calibration Curve: Spike blank human plasma with the appropriate analyte working solutions to create a calibration curve with 8-10 non-zero concentration levels spanning the expected therapeutic range.
-
QC Samples: Prepare QC samples in blank plasma at a minimum of three concentration levels: Low (LQC), Medium (MQC), and High (HQC).
4. Sample Preparation (Protein Precipitation):
-
Step 4.1: Aliquot 100 µL of plasma samples (standards, QCs, or unknown study samples) into a 1.5 mL microcentrifuge tube.
-
Step 4.2: Add 20 µL of the IS working solution (50 ng/mL) to every tube except for the blank matrix sample. Vortex briefly. This early addition ensures the IS tracks the analyte through the entire process.
-
Step 4.3: Add 300 µL of cold acetonitrile to precipitate plasma proteins.[10][11]
-
Step 4.4: Vortex vigorously for 1 minute.
-
Step 4.5: Centrifuge at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.
-
Step 4.6: Carefully transfer 200 µL of the clear supernatant to an HPLC vial for analysis.
5. LC-MS/MS Conditions:
-
LC System: Agilent 1200 series or equivalent.
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 3.5 µm particle size).[10]
-
Flow Rate: 0.4 mL/min.
-
Gradient: A typical gradient would start at 95% A, ramp to 95% B over several minutes, hold, and then return to initial conditions for equilibration.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: Sciex API 4000 or equivalent triple quadrupole mass spectrometer.
-
Ionization Source: Electrospray Ionization (ESI), Positive Mode.
-
MRM Transitions (Hypothetical):
-
Lurasidone Metabolite 14326: Q1 m/z 509.7 → Q3 m/z (specific product ion)
-
Lurasidone Metabolite 14326-D8 (IS): Q1 m/z 517.7 → Q3 m/z (corresponding product ion)
-
6. Data Analysis and Acceptance Criteria:
-
Integrate the peak areas for both the analyte and the IS.
-
Calculate the peak area ratio (Analyte Area / IS Area).
-
Construct a calibration curve by plotting the peak area ratio against the nominal concentration of the calibration standards using a weighted (1/x²) linear regression.
-
The concentration of the analyte in QC and unknown samples is determined from this regression equation.
-
For the analytical run to be accepted, the back-calculated concentrations of at least 75% of the calibration standards and two-thirds of the QC samples must be within ±15% of their nominal values (±20% for the lowest limit of quantification).
Caption: Standard workflow for LC-MS/MS bioanalysis.
Conclusion
Lurasidone Metabolite 14326-D8 (CAS 2070009-33-3) is not merely a chemical derivative; it is an essential tool that underpins the integrity of modern drug development and clinical research for Lurasidone. Its role as a stable isotope-labeled internal standard allows researchers and scientists to achieve the highest levels of accuracy and precision in bioanalytical quantification. By correcting for the inherent variabilities of the analytical process, it enables reliable characterization of the pharmacokinetic profile of Lurasidone and its active metabolites, ensuring that data used to determine safety, efficacy, and dosing regimens are of the highest possible quality. For any professional engaged in the development or clinical application of Lurasidone, a thorough understanding of this key reagent and its application is fundamental to achieving robust and defensible scientific outcomes.
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